molecular formula C11H11BrN2O B13289122 2-(2-Bromophenyl)-5-propyl-1,3,4-oxadiazole

2-(2-Bromophenyl)-5-propyl-1,3,4-oxadiazole

Cat. No.: B13289122
M. Wt: 267.12 g/mol
InChI Key: IKRUOPFCOUFVMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromophenyl)-5-propyl-1,3,4-oxadiazole is an organic compound that belongs to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-5-propyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromobenzohydrazide with propionic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-5-propyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be employed.

Major Products

    Substitution: Products depend on the nucleophile used, resulting in derivatives with different functional groups.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-5-propyl-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary based on the specific context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromophenyl)-1,3,4-oxadiazole: Lacks the propyl group, which may affect its reactivity and applications.

    2-(2-Chlorophenyl)-5-propyl-1,3,4-oxadiazole: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties.

    2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole: Contains a methyl group instead of a propyl group, which may influence its physical and chemical characteristics.

Uniqueness

The presence of both the bromophenyl group and the propyl chain in 2-(2-Bromophenyl)-5-propyl-1,3,4-oxadiazole makes it unique among oxadiazole derivatives

Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

2-(2-bromophenyl)-5-propyl-1,3,4-oxadiazole

InChI

InChI=1S/C11H11BrN2O/c1-2-5-10-13-14-11(15-10)8-6-3-4-7-9(8)12/h3-4,6-7H,2,5H2,1H3

InChI Key

IKRUOPFCOUFVMH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(O1)C2=CC=CC=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.